1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride
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Description
1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17Cl2N5 and its molecular weight is 290.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride, also known as m-CPBG, is the serotonin (5-HT) receptor subtype 5-HT3 . This receptor plays a crucial role in the regulation of neurotransmission in the central and peripheral nervous system .
Mode of Action
m-CPBG acts as an agonist at the 5-HT3 receptor . It selectively binds to the 5-HT3 receptor over other serotonin receptor subtypes . This binding triggers a series of biochemical reactions that result in the activation of the receptor .
Biochemical Pathways
Upon activation of the 5-HT3 receptor, m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices . These actions suggest that m-CPBG affects the biochemical pathways involved in nerve signal transmission and cellular response to stimuli .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The activation of the 5-HT3 receptor by m-CPBG has several effects. It induces bradycardia , an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats . This suggests that m-CPBG may have potential effects on heart rate regulation .
Biochemical Analysis
. . .
Biochemical Properties
1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride interacts with the 5-HT3 serotonin receptor . It acts as an allosteric agonist and modulator of this receptor . The nature of these interactions involves binding to the receptor, which leads to changes in its conformation and activity .
Cellular Effects
The effects of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride on cells are primarily mediated through its action on the 5-HT3 serotonin receptor . By acting as an agonist for this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-5-isopropyl Biguanide Hydrochloride involves its binding to the 5-HT3 serotonin receptor . As an allosteric agonist and modulator, it can induce changes in the conformation of the receptor, leading to alterations in its activity .
Properties
CAS No. |
1071546-52-5 |
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Molecular Formula |
C11H17Cl2N5 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H |
InChI Key |
TUBIBEKUWYLPLO-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl |
Synonyms |
N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; |
Origin of Product |
United States |
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